molecular formula C8H13NO4 B13696479 (E)-3-(Boc-amino)acrylic Acid

(E)-3-(Boc-amino)acrylic Acid

Cat. No.: B13696479
M. Wt: 187.19 g/mol
InChI Key: GXAFLSXYHSLRNY-UHFFFAOYSA-N
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Description

(E)-3-(Boc-amino)acrylic Acid is an organic compound characterized by the presence of a Boc-protected amino group and an acrylic acid moiety. The Boc group, or tert-butoxycarbonyl group, is commonly used in organic synthesis to protect amines from unwanted reactions. This compound is of significant interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(Boc-amino)acrylic Acid typically involves the protection of an amino group with a Boc group followed by the introduction of the acrylic acid moiety. One common method involves the reaction of Boc-protected amines with acrylic acid derivatives under mild conditions. For instance, the reaction can be carried out using a base such as triethylamine in an organic solvent like dichloromethane .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: (E)-3-(Boc-amino)acrylic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

(E)-3-(Boc-amino)acrylic Acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-3-(Boc-amino)acrylic Acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amino group that can participate in various biochemical pathways. The acrylic acid moiety can undergo polymerization or react with nucleophiles, influencing cellular processes and molecular interactions .

Comparison with Similar Compounds

    (E)-3-(Cbz-amino)acrylic Acid: Similar structure but with a Cbz (carbobenzyloxy) protecting group.

    (E)-3-(Fmoc-amino)acrylic Acid: Contains an Fmoc (fluorenylmethyloxycarbonyl) protecting group.

    (E)-3-(Alloc-amino)acrylic Acid: Features an Alloc (allyloxycarbonyl) protecting group

Uniqueness: (E)-3-(Boc-amino)acrylic Acid is unique due to the stability and ease of removal of the Boc protecting group. This makes it particularly useful in multi-step organic syntheses where selective deprotection is required .

Properties

Molecular Formula

C8H13NO4

Molecular Weight

187.19 g/mol

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic acid

InChI

InChI=1S/C8H13NO4/c1-8(2,3)13-7(12)9-5-4-6(10)11/h4-5H,1-3H3,(H,9,12)(H,10,11)

InChI Key

GXAFLSXYHSLRNY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC=CC(=O)O

Origin of Product

United States

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